molecular formula C18H20N2O3 B5808037 4-(isobutyrylamino)-N-(3-methoxyphenyl)benzamide

4-(isobutyrylamino)-N-(3-methoxyphenyl)benzamide

Numéro de catalogue B5808037
Poids moléculaire: 312.4 g/mol
Clé InChI: YXBNHYISADAXPP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(isobutyrylamino)-N-(3-methoxyphenyl)benzamide, also known as IB-MECA, is a potent and selective agonist of the adenosine A3 receptor. This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders.

Applications De Recherche Scientifique

4-(isobutyrylamino)-N-(3-methoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancer. In addition, this compound has been shown to have anti-inflammatory effects in animal models of arthritis and colitis. Furthermore, this compound has been shown to have cardioprotective effects in animal models of ischemia-reperfusion injury.

Mécanisme D'action

4-(isobutyrylamino)-N-(3-methoxyphenyl)benzamide exerts its effects by selectively activating the adenosine A3 receptor, which is expressed in various tissues, including the immune system, cardiovascular system, and central nervous system. Activation of the adenosine A3 receptor leads to the activation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation, survival, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, this compound has been shown to have cardioprotective effects by reducing infarct size and improving cardiac function in animal models of ischemia-reperfusion injury.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of 4-(isobutyrylamino)-N-(3-methoxyphenyl)benzamide is its selectivity for the adenosine A3 receptor, which allows for specific targeting of this receptor in various tissues. In addition, this compound has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further development. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can limit its use in certain experiments.

Orientations Futures

There are several future directions for research on 4-(isobutyrylamino)-N-(3-methoxyphenyl)benzamide. One area of research is the development of more potent and selective adenosine A3 receptor agonists. In addition, further studies are needed to elucidate the mechanism of action of this compound and its effects on various signaling pathways. Furthermore, future studies should focus on the therapeutic potential of this compound in various diseases, including cancer, inflammation, and cardiovascular disorders. Finally, the development of novel formulations of this compound with improved solubility and bioavailability could further enhance its potential as a therapeutic agent.

Méthodes De Synthèse

The synthesis of 4-(isobutyrylamino)-N-(3-methoxyphenyl)benzamide involves the reaction of 3-methoxybenzoyl chloride with isobutyryl chloride in the presence of triethylamine to form 3-methoxy-N-(2-methylpropionyl)benzamide. This intermediate is then reacted with 4-amino-5-cyano-2-methylthiopyrimidine in the presence of potassium carbonate to form this compound. The overall yield of the synthesis is approximately 40%.

Propriétés

IUPAC Name

N-(3-methoxyphenyl)-4-(2-methylpropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-12(2)17(21)19-14-9-7-13(8-10-14)18(22)20-15-5-4-6-16(11-15)23-3/h4-12H,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBNHYISADAXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.